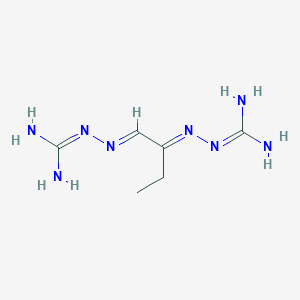

Ethylglyoxal bis(guanylhydrazone)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylglyoxal bis(guanylhydrazone) (EGBG) is a polyamine analogue that has been extensively studied due to its potential use as an anticancer agent. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. EGBG has been shown to inhibit the activity of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway, thereby reducing the levels of polyamines in cells.

Wirkmechanismus

Ethylglyoxal bis(guanylhydrazone) inhibits the activity of ODC, a key enzyme in the polyamine biosynthesis pathway, thereby reducing the levels of polyamines in cells. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By reducing the levels of polyamines, Ethylglyoxal bis(guanylhydrazone) inhibits cell proliferation and induces apoptosis in cancer cells. Ethylglyoxal bis(guanylhydrazone) also inhibits the activity of S-adenosylmethionine decarboxylase (SAMDC), another enzyme involved in the polyamine biosynthesis pathway.

Biochemical and Physiological Effects:

Ethylglyoxal bis(guanylhydrazone) has been shown to reduce the levels of polyamines in cells, which leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. Ethylglyoxal bis(guanylhydrazone) also inhibits the activity of SAMDC, which is involved in the methylation of DNA and RNA. This inhibition can lead to changes in gene expression and cellular function. Ethylglyoxal bis(guanylhydrazone) has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Vorteile Und Einschränkungen Für Laborexperimente

Ethylglyoxal bis(guanylhydrazone) is a potent inhibitor of ODC and has been extensively studied for its potential use as an anticancer agent. Its ability to enhance the efficacy of chemotherapy drugs makes it a promising candidate for combination therapy. However, Ethylglyoxal bis(guanylhydrazone) has poor bioavailability and can be toxic at high doses. Its use in clinical trials has been limited due to these factors.

Zukünftige Richtungen

Future research on Ethylglyoxal bis(guanylhydrazone) should focus on improving its bioavailability and reducing its toxicity. New formulations and delivery methods should be developed to improve the efficacy of Ethylglyoxal bis(guanylhydrazone) in vivo. The potential use of Ethylglyoxal bis(guanylhydrazone) in combination therapy with other anticancer drugs should be further investigated. In addition, the role of Ethylglyoxal bis(guanylhydrazone) in other diseases, such as malaria and leishmaniasis, should be explored.

Synthesemethoden

Ethylglyoxal bis(guanylhydrazone) can be synthesized by reacting ethylglyoxal with guanylhydrazine in the presence of a reducing agent. The reaction yields a yellow crystalline solid that is soluble in water and ethanol. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Ethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer. Ethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells. In addition, Ethylglyoxal bis(guanylhydrazone) has been investigated for its potential use in the treatment of other diseases, such as malaria and leishmaniasis.

Eigenschaften

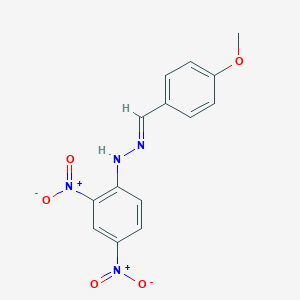

CAS-Nummer |

1945-68-2 |

|---|---|

Produktname |

Ethylglyoxal bis(guanylhydrazone) |

Molekularformel |

C16H8O2 |

Molekulargewicht |

198.23 g/mol |

IUPAC-Name |

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |

InChI |

InChI=1S/C6H14N8/c1-2-4(12-14-6(9)10)3-11-13-5(7)8/h3H,2H2,1H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |

InChI-Schlüssel |

DDNVYHHARMNUBE-HMMKTVFPSA-N |

Isomerische SMILES |

CC/C(=N\N=C(N)N)/C=N/N=C(N)N |

SMILES |

CCC(=NN=C(N)N)C=NN=C(N)N |

Kanonische SMILES |

CCC(=NN=C(N)N)C=NN=C(N)N |

Verwandte CAS-Nummern |

62580-88-5 (unspecified sulfate) |

Synonyme |

EEBG EGBG ethyl-gag ethylglyoxal bis(guanylhydrazone) ethylglyoxal bis(guanylhydrazone) sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

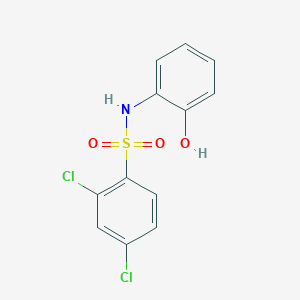

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

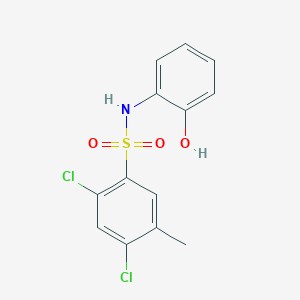

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)